molecular formula C13H11ClFNS B1350668 2-(2-Chloro-6-fluorobenzylthio)aniline CAS No. 646989-63-1

2-(2-Chloro-6-fluorobenzylthio)aniline

Cat. No.: B1350668
CAS No.: 646989-63-1
M. Wt: 267.75 g/mol
InChI Key: PMXRPQWIDUSPTC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzylthio)aniline is an organic compound with the molecular formula C13H11ClFNS. It is characterized by the presence of a benzylthio group substituted with chlorine and fluorine atoms, and an aniline moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzylthio)aniline typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-chloro-6-fluorobenzyl chloride+anilineThis compound\text{2-chloro-6-fluorobenzyl chloride} + \text{aniline} \rightarrow \text{this compound} 2-chloro-6-fluorobenzyl chloride+aniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzylthio)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorobenzylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzylthio)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzylthio)aniline
  • 2-(2-Fluorobenzylthio)aniline
  • 2-(2-Bromobenzylthio)aniline

Uniqueness

2-(2-Chloro-6-fluorobenzylthio)aniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXRPQWIDUSPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381613
Record name 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646989-63-1
Record name 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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